molecular formula C33H39N3O2 B167007 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine CAS No. 137759-38-7

2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine

Cat. No. B167007
CAS RN: 137759-38-7
M. Wt: 509.7 g/mol
InChI Key: GQOSQTPZCDSDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine, commonly known as Cyasorb UV-1164, is a widely used ultraviolet (UV) stabilizer in the polymer industry. It is a triazine-based compound that is used to protect polymers from UV radiation, which can cause degradation and reduce the lifespan of the polymer.

Mechanism of Action

Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 works by absorbing 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine radiation and converting it into less harmful energy. The compound absorbs 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine radiation in the range of 290-400 nm, which is the most damaging range for polymers. The absorbed energy is dissipated through a series of electronic transitions, resulting in the release of heat and harmless radiation. Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 also acts as a free radical scavenger, which can prevent the degradation of polymers caused by oxidative reactions.
Biochemical and Physiological Effects:
Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines in cell cultures and animal models. Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 has also been shown to protect against oxidative stress-induced cell death and tissue damage. These findings suggest that Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 is widely used in the polymer industry due to its excellent 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine stabilizing properties. The compound is easy to handle, has a long shelf life, and is compatible with a wide range of polymers. Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 is also relatively inexpensive compared to other 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine stabilizers, making it an attractive option for large-scale production. However, Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 has some limitations for lab experiments. The compound is insoluble in water and has limited solubility in organic solvents, which can make it difficult to work with in certain applications. Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 is also sensitive to acidic and basic conditions, which can affect its stability and performance.

Future Directions

There are several future directions for research on Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 in more detail. This could involve studying the compound's effects on specific cell types and tissues, as well as exploring its potential therapeutic applications. Additionally, there is a need for more studies on the environmental effects of Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164, including its toxicity and biodegradability. This information could be used to develop more sustainable and environmentally friendly 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine stabilizers for the polymer industry.

Synthesis Methods

Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 is synthesized by reacting 2,4-bis(2,4-dimethylphenyl)-6-amino-1,3,5-triazine with 2-hydroxy-4-iso-octyloxyphenyl acetic acid in the presence of a catalyst and a solvent. The reaction is carried out at elevated temperatures and pressures to yield the desired product. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 has been extensively studied for its 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine stabilizing properties in various polymer applications. It has been used in the production of plastic films, fibers, coatings, and other products that require protection from 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine radiation. The compound has been shown to improve the weatherability and durability of polymers, which can extend the lifespan of the product. Cyasorb 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-iso-octyloxyphenyl)-1,3,5-triazine-1164 has also been studied for its antioxidant and anti-inflammatory properties, which may have potential applications in the biomedical field.

properties

CAS RN

137759-38-7

Molecular Formula

C33H39N3O2

Molecular Weight

509.7 g/mol

IUPAC Name

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(6-methylheptoxy)phenol

InChI

InChI=1S/C33H39N3O2/c1-21(2)10-8-7-9-17-38-26-13-16-29(30(37)20-26)33-35-31(27-14-11-22(3)18-24(27)5)34-32(36-33)28-15-12-23(4)19-25(28)6/h11-16,18-21,37H,7-10,17H2,1-6H3

InChI Key

GQOSQTPZCDSDJT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NC(=C3C=CC(=CC3=O)OCCCCCC(C)C)N=C(N2)C4=C(C=C(C=C4)C)C)C

SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCCCC(C)C)O)C4=C(C=C(C=C4)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C3C=CC(=CC3=O)OCCCCCC(C)C)N=C(N2)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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